

MBM-17S: A Comparative Analysis of Specificity and Selectivity

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Compound of Interest

Compound Name: MBM-17S

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This guide provides a detailed comparison of **MBM-17S**, a potent inhibitor of NIMA-related kinase 2 (Nek2), with other known Nek2 inhibitors. The following analysis is based on available experimental data to objectively assess its performance in terms of specificity and selectivity, crucial parameters for any therapeutic candidate or chemical probe.

Introduction to MBM-17S and Nek2 Inhibition

MBM-17S is the salt form of MBM-17, a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine scaffold. MBM-17 and its more potent analogue, MBM-55, were developed through structure-based design as highly potent inhibitors of Nek2. Nek2 is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation and spindle formation. Its overexpression is implicated in various cancers, making it an attractive target for anti-cancer drug development. This guide compares **MBM-17S**/MBM-55 with other Nek2 inhibitors, including those with different mechanisms of action.

Comparative Analysis of Nek2 Inhibitors

The following table summarizes the in vitro potency of MBM-17, its analogue MBM-55, and other notable Nek2 inhibitors.

Inhibitor	Target	IC50 (nM)	Mechanism of Action	Key Characteristics
MBM-17	Nek2	3.0	ATP-competitive	Imidazo[1,2-a]pyridine scaffold
MBM-55	Nek2	1.0	ATP-competitive	High potency; analogue of MBM-17
JH295	Nek2	770	Irreversible (covalent)	Alkylates Cys22 of Nek2
INH154	Hec1/Nek2 Interaction	~120-200 (cellular IC50)	Indirect inhibitor	Disrupts the protein-protein interaction between Hec1 and Nek2, leading to Nek2 degradation
NBI-961	Nek2	-	ATP-competitive	Induces proteasomal degradation of Nek2

Selectivity Profile

Assessing the selectivity of a kinase inhibitor across the human kinome is paramount to understanding its potential for off-target effects. Below is a summary of the available kinase selectivity data for MBM-55, a close analogue of **MBM-17S**.

MBM-55 Kinase Selectivity Panel

The following data for MBM-55 highlights its selectivity profile against a panel of 11 kinases. While highly potent against Nek2, it shows some activity against other kinases, particularly RSK1 and DYRK1a.

Kinase	IC50 (nM)
Nek2	1.0
RSK1	5.4
DYRK1a	6.5
ABL	20
CHK1	57
GSK-3 β	91
CDK2	370
CDK4	441
AKT1	608
PI3K α	6226
Aurora A	5300
MAPKAPK2	>10000
p38 α	>10000

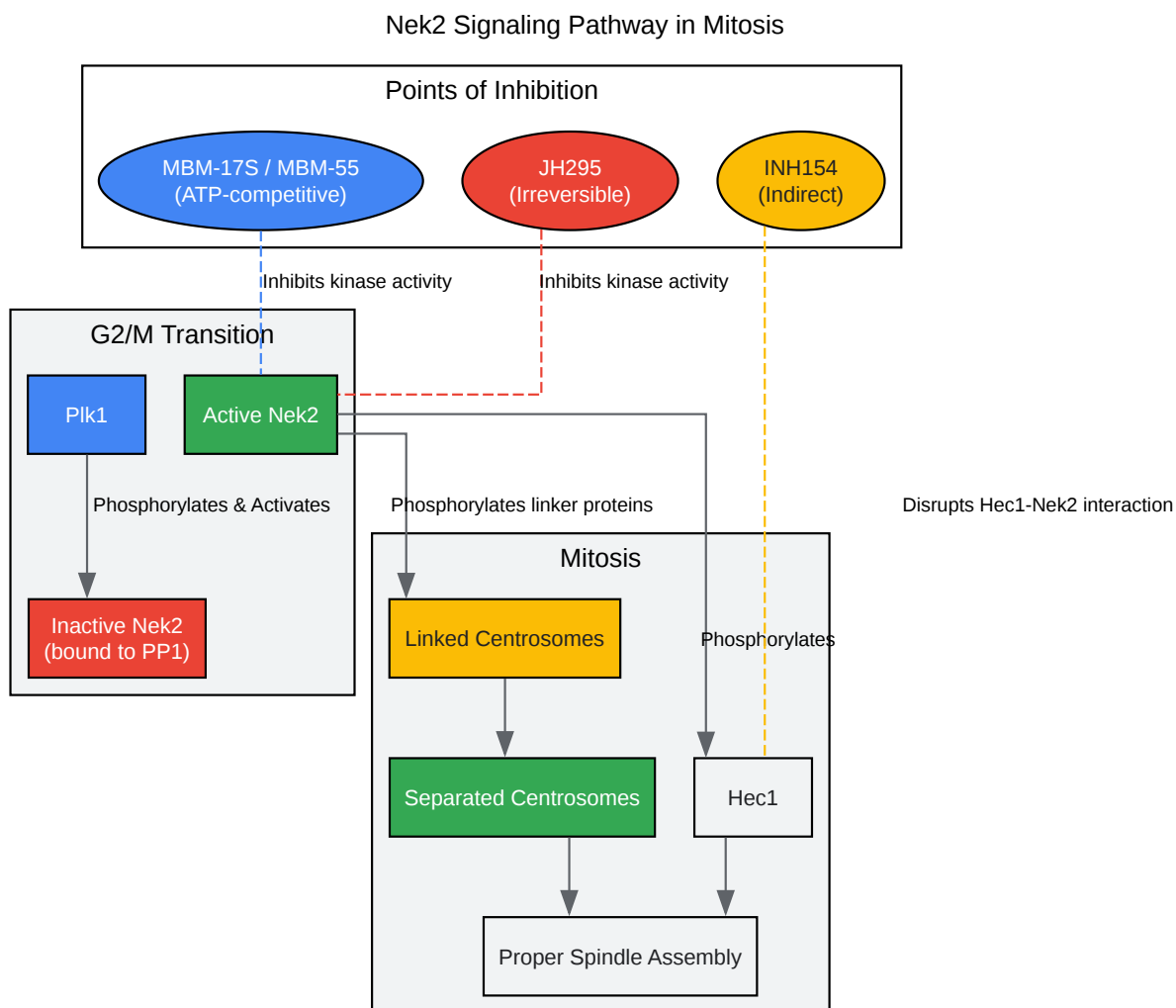
Data sourced from the Chemical Probes Portal and Xi et al., Eur J Med Chem, 2017.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Comparative Selectivity of Other Nek2 Inhibitors

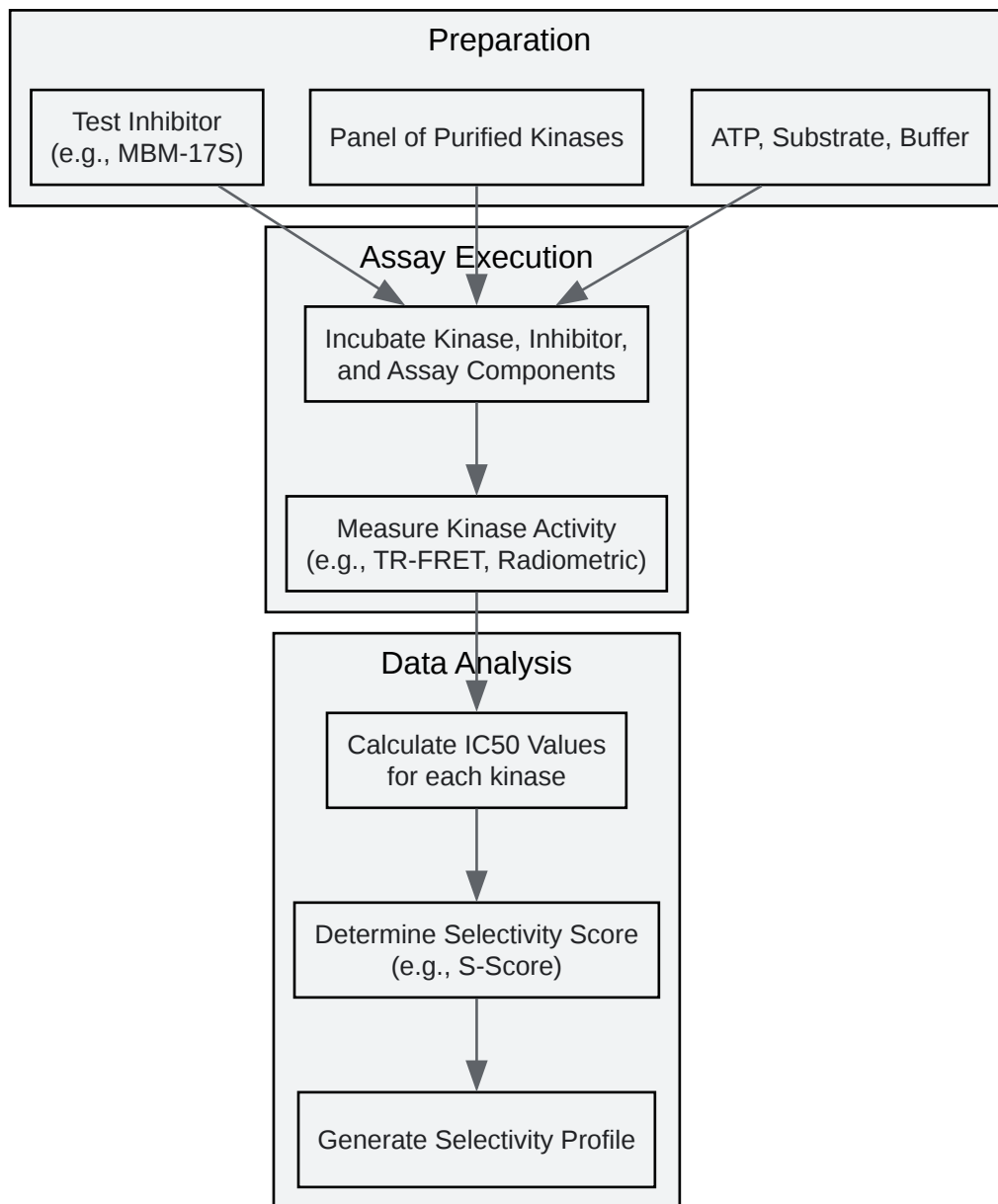
- JH295: Reported to be inactive against the mitotic kinases Cdk1, Aurora B, and Plk1.[\[1\]](#)[\[2\]](#)
- INH154: As an indirect inhibitor that disrupts a protein-protein interaction, its selectivity is determined by its specific binding to Hec1, which leads to the degradation of Nek2.[\[5\]](#)[\[6\]](#) This mechanism is distinct from direct kinase inhibition and offers a different paradigm for selectivity.
- NBI-961: A kinome scan revealed high selectivity for Nek2. At 300 nM, NBI-961 displaced 98.2% of a Nek2-bound tracer, with significantly less displacement for other kinases.[\[7\]](#)

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.



Kinase Inhibitor Selectivity Profiling Workflow



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